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Compound of Interest

6-fluoro-2-methyl-2,3-dihydro-1H-
Compound Name:
inden-1-one

cat. No.: B1280627

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Fluoro-2-methyl-1-
indanone

Disclaimer: This document provides a summary of available data on 6-fluoro-2-methyl-1-
indanone. It is important to note that detailed experimental protocols for its synthesis and
comprehensive, experimentally-derived spectral data are not widely available in the public
domain. Information from closely related analogs and predicted data are included to provide a
comprehensive overview and are explicitly noted.

Introduction

6-Fluoro-2-methyl-1-indanone is a fluorinated derivative of 2-methyl-1-indanone. The
introduction of a fluorine atom into organic molecules can significantly alter their
physicochemical and biological properties, including metabolic stability, lipophilicity, and binding
affinity to target proteins. Indanone scaffolds are prevalent in medicinal chemistry and are
considered important building blocks for the synthesis of various biologically active compounds.
This guide summarizes the known physicochemical characteristics of 6-fluoro-2-methyl-1-
indanone for researchers and professionals in drug development.

Physicochemical Properties

The core physicochemical properties of 6-fluoro-2-methyl-1-indanone are summarized below.
The data is compiled from various chemical supplier databases.
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Table 1: Physicochemical Properties of 6-Fluoro-2-methyl-1-indanone

Property Value Source | Note
CAS Number 37794-19-7 [11[2]13][4]
Molecular Formula C1oHoFO [11[2][3][4]
Molecular Weight 164.18 g/mol [11[3]

6-fluoro-2-methyl-2,3-dihydro-
IUPAC Name ) [1]
1H-inden-1-one

Appearance Solid [1]

Melting Point 47.99 °C [1]

Boiling Point 240.9 £ 29.0 °C Predicted[2]
Density 1.179 + 0.06 g/cm?3 Predicted[2]
Solubility 307.4 mg/L at 25 °C Predicted[2]
Flash Point 95.245 °C Predicted[2]
Refractive Index 1.534 Predicted[2]

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of 6-fluoro-2-methyl-1-indanone is
not readily available in the cited literature. However, the synthesis of substituted 1-indanones is
a well-established process in organic chemistry, often involving an intramolecular Friedel-Crafts
acylation of a corresponding 3-arylpropionic acid or its acid chloride derivative.

Generalized Experimental Protocol: Intramolecular
Friedel-Crafts Acylation

The following protocol describes a general method for the synthesis of 1-indanones, which
could be adapted for 6-fluoro-2-methyl-1-indanone starting from 3-(4-fluorophenyl)butanoic
acid.
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Materials:

3-(4-fluorophenyl)butanoyl chloride (precursor)

Aluminum chloride (AICI3) (Lewis acid catalyst)

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (solvent)

Hydrochloric acid (HCI), aqueous solution

Sodium bicarbonate (NaHCOs), agueous solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Standard laboratory glassware and magnetic stirrer

Rotary evaporator

Procedure:

Reaction Setup: A solution of 3-(4-fluorophenyl)butanoyl chloride in an anhydrous solvent
(e.g., DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and a
nitrogen inlet.

Catalyst Addition: The flask is cooled in an ice bath (0-5 °C). Aluminum chloride is added
portion-wise to the stirred solution while maintaining the temperature.

Reaction: The reaction mixture is stirred at a low temperature for a set period (e.g., 1-2
hours) and then allowed to warm to room temperature, where it is stirred for several more
hours until the reaction is complete (monitored by TLC).

Quenching: The reaction is carefully quenched by pouring it over crushed ice and a
concentrated HCI solution.

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times
with the solvent (e.g., DCM).
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» Washing: The combined organic layers are washed sequentially with dilute HCI, water,
saturated sodium bicarbonate solution, and finally with brine.

» Drying and Concentration: The organic layer is dried over anhydrous MgSOea, filtered, and
the solvent is removed under reduced pressure using a rotary evaporator to yield the crude
product.

 Purification: The crude 6-fluoro-2-methyl-1-indanone is then purified, typically by column
chromatography on silica gel or recrystallization.
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General Synthesis Workflow for Substituted 1-Indanones
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Caption: General workflow for the synthesis of 6-fluoro-2-methyl-1-indanone.
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Analytical Characterization

Detailed, experimentally-derived spectral data (NMR, IR, MS) for 6-fluoro-2-methyl-1-indanone
are not available in the public search results. Characterization would typically involve the
following analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: Would be used to confirm the presence and connectivity of proton atoms. Expected
signals would include aromatic protons, the methine proton at the 2-position, the
diastereotopic methylene protons at the 3-position, and the methyl group protons.

e 13C NMR: Would identify all unique carbon atoms in the molecule, including the carbonyl
carbon, aromatic carbons (some showing C-F coupling), and aliphatic carbons.

« 19F NMR: Would show a signal for the single fluorine atom, with its chemical shift and
coupling constants providing information about its electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

e C=0 stretch: A strong absorption band around 1700-1720 cm~! for the ketone carbonyl
group.

e C-F stretch: An absorption in the 1000-1350 cm~1 region.
e Aromatic C=C stretches: Peaks in the 1450-1600 cm~1 region.
o Aliphatic C-H stretches: Peaks just below 3000 cm~1.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-
resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular
formula (C10HeFO).
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General Analytical Workflow for Compound Characterization
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Caption: A standard workflow for the analysis and characterization of a synthesized compound.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological
activities or associated signaling pathways for 6-fluoro-2-methyl-1-indanone. Compounds with
the indanone scaffold are known to exhibit a wide range of biological activities, and fluorination
can enhance these properties. Further research would be required to elucidate any potential

therapeutic applications.

Conclusion

6-Fluoro-2-methyl-1-indanone is a compound of interest in medicinal chemistry due to its
fluorinated indanone structure. While its basic physicochemical properties are documented, a
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comprehensive experimental characterization, including detailed synthetic protocols and
spectral data, is not yet publicly available. The generalized procedures and analytical workflows
presented in this guide provide a framework for researchers working with this or similar
molecules. Further investigation is needed to determine its full chemical and biological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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